3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3,6-dibromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCFLGJGJZACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been recognized for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is CHBrNO, with a molecular weight of 361.04 g/mol. Its structure features a pyrazolo ring fused with a pyridine ring and a tetrahydro-2H-pyran substituent. The presence of bromine atoms at positions 3 and 6 is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under specific conditions that facilitate the formation of the pyrazolo[3,4-b]pyridine framework. Recent studies have reported methods utilizing trifluoroacetic acid-catalyzed reactions to create various derivatives, highlighting the versatility and efficiency of synthetic approaches in generating biologically active compounds from this scaffold .
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising activity against various strains of bacteria and fungi. For instance, compounds synthesized from this scaffold have shown significant antibacterial properties against Mycobacterium tuberculosis (MTB), with some derivatives demonstrating effective inhibition in vitro . The mechanism often involves targeting specific bacterial enzymes or pathways critical for survival.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. A study identified related pyrazole derivatives as inhibitors of ALK5 (activin-like kinase 5), which plays a crucial role in cancer progression and fibrosis. Compounds in this series exhibited IC values as low as 25 nM against ALK5 autophosphorylation . This suggests that this compound may possess similar inhibitory effects.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For example:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways that regulate proliferation and survival.
- Antimicrobial Mechanisms : By disrupting bacterial enzyme functions or cell wall synthesis, it can effectively reduce microbial load.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in the development of pharmaceuticals due to its ability to act as a bioactive agent. Key areas of research include:
1. Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Compounds similar to 3,6-dibromo derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
2. Antimicrobial Properties
Research has demonstrated that pyrazolo compounds possess antimicrobial activity against a range of pathogens. The dibrominated variant has been tested for efficacy against bacteria and fungi, showing promising results that warrant further investigation .
3. Neurological Disorders
Compounds with a pyrazolo structure are being explored for their neuroprotective effects. Preliminary data suggest that they may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems .
Agrochemical Applications
The compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. The brominated structure can enhance the biological activity of the compound, making it effective against specific agricultural pests .
Material Science Applications
In materials science, the unique chemical properties of this compound allow it to be used in the synthesis of novel polymeric materials and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated various derivatives of pyrazolo compounds | Showed significant inhibition of cancer cell growth in vitro |
| Antimicrobial Efficacy Assessment | Tested against Gram-positive and Gram-negative bacteria | Demonstrated potent antimicrobial activity with low MIC values |
| Neuroprotective Effects | Investigated effects on neuronal cell lines | Induced protective effects against oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of 3,6-dibromo-THP-pyrazolo[3,4-b]pyridine and related compounds:
*Calculated based on molecular formula C₁₁H₁₁Br₂N₃O.
Key Observations:
- Substituent Position: Bromination at positions 3 and 6 (target compound) vs.
- Protecting Groups : The THP group in the target compound enhances synthetic versatility compared to unprotected analogs like APcK110 or L3, which may exhibit lower solubility .
- Halogen Diversity : The 3-iodo-6-bromo derivative offers distinct reactivity in metal-catalyzed reactions compared to dibromo analogs.
Physicochemical Properties
- Solubility : The THP group in the target compound improves solubility in organic solvents (e.g., THF, DMF) compared to polar analogs like 5-bromo-3-carboxylic acid derivatives .
- Stability: Bromine atoms increase molecular weight and may enhance metabolic stability relative to non-halogenated compounds.
Preparation Methods
Formation of Pyrazolo[3,4-b]pyridine Core
- The core is typically synthesized by cyclization reactions involving 2-substituted cyanopyridines and hydrazine derivatives.
- Diazotization and subsequent halogenation (iodination or bromination) can be performed in situ to introduce halogen atoms selectively at desired positions.
- For example, cyclization of 2-chloro-3-cyanopyridine with hydrazine followed by diazotization and iodination yields a 3-iodo-substituted pyrazolo[3,4-b]pyridine intermediate.
Selective Bromination
- Bromination at the 3 and 6 positions is achieved using brominating agents under controlled conditions to avoid over-bromination or substitution at undesired sites.
- The dibromo derivative is critical for further cross-coupling reactions and biological activity.
- The presence of bromine atoms also facilitates subsequent Suzuki–Miyaura cross-coupling reactions for diversification.
Protection with Tetrahydro-2H-pyran-2-yl Group
- The nitrogen at position 1 is protected using the tetrahydro-2H-pyran-2-yl group to prevent unwanted side reactions.
- This protection is typically introduced by reacting the pyrazolo[3,4-b]pyridine with dihydropyran under acidic catalysis.
- The THP group is stable under a variety of reaction conditions and can be removed under mild acidic conditions when necessary.
Suzuki–Miyaura Cross-Coupling for Derivative Synthesis
Although the direct preparation of this compound is the focus, related synthetic methods involving Suzuki–Miyaura coupling provide insight into the versatility of the dibromo intermediate:
- Sequential, chemoselective Suzuki–Miyaura cross-coupling reactions enable the selective arylation at the C3 and C6 positions.
- Optimization studies have identified Pd(OAc)2 with dppf as the catalyst system, Cs2CO3 as the base, and a 3:1 dioxane-water solvent mixture at 60 °C as ideal conditions for high yields (up to 93%) and selectivity.
- This methodology allows the synthesis of diverse derivatives from the dibromo intermediate, showcasing the synthetic utility of the 3,6-dibromo substitution pattern.
Data Table: Optimization of Suzuki–Miyaura Coupling Conditions Relevant to Dibromo Pyrazolopyridines
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 | dppf | Cs2CO3 | THF | 68 | Baseline yield |
| 2 | Pd(OAc)2 | dppf | Cs2CO3 | CH3CN | 45 | Lower yield in acetonitrile |
| 3 | Pd(OAc)2 | dppf | Cs2CO3 | Dioxane | 62 | Moderate yield |
| 4 | Pd(OAc)2 | dppf | Cs2CO3 | Dioxane:Water (3:1) | 93 | Optimal conditions |
| 5 | Pd(OAc)2 | PPh3 | Cs2CO3 | Dioxane:Water (3:1) | 69 | Lower yield with PPh3 ligand |
| 6 | PdCl2(PPh3)4 | dppf | Cs2CO3 | Dioxane:Water (3:1) | 73 | Alternative Pd catalyst |
| 7 | Pd(PPh3)4 | dppf | Cs2CO3 | Dioxane:Water (3:1) | 80 | Good yield |
| 8 | PdCl2 | dppf | Cs2CO3 | Dioxane:Water (3:1) | 78 | Good yield |
| 9 | Pd(OAc)2 | dppf | K2CO3 | Dioxane:Water (3:1) | 75 | Slightly lower yield |
| 10 | Pd(OAc)2 | dppf | Na2CO3 | Dioxane:Water (3:1) | 63 | Lower yield |
Reaction conditions: 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1 equiv.), arylboronic acid (1 equiv.), catalyst (5 mol%), ligand (5 mol%), base (2 equiv.), solvent, 60 °C, 1 h, air.
Research Findings and Notes
- The THP protecting group on the nitrogen is compatible with Pd-catalyzed cross-coupling conditions, allowing for further functionalization without deprotection.
- The selective dibromination at C3 and C6 positions is critical for the site-selective cross-coupling reactions.
- The synthetic route is adaptable to various substituents, enabling the generation of a library of derivatives for biological screening.
- The choice of catalyst, ligand, base, and solvent critically influences the yield and selectivity of the coupling reactions.
- The method avoids harsh conditions, thus preserving the integrity of the sensitive pyrazolo[3,4-b]pyridine core and the THP protecting group.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine?
To confirm the structure and purity of the compound, use a combination of:
- 1H NMR and 13C NMR : Assign chemical shifts to protons and carbons, focusing on bromine-induced deshielding effects and the tetrahydro-2H-pyran-2-yl group’s distinct signals (e.g., δ ~1.5–5.5 ppm for pyran protons) .
- IR Spectroscopy : Identify functional groups like C-Br (~500–600 cm⁻¹) and C-N (~1350 cm⁻¹) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight accuracy (e.g., [M+H]+ or [M+Na]+ ions) with deviations <5 ppm .
Q. What safety precautions are critical when handling this compound?
Adhere to the following hazard codes and preventive measures:
- P280/P284 : Wear gloves, protective eyewear, and respiratory equipment to avoid skin/eye contact and inhalation .
- P403 + P233 : Store in a sealed container in a ventilated area to prevent moisture absorption or decomposition .
- P301 + P310 : In case of ingestion, immediately contact poison control due to potential toxicity (H301: "Toxic if swallowed") .
Q. How can synthetic yield be optimized for this compound in multi-step reactions?
Key strategies include:
- Stepwise Reaction Monitoring : Use TLC or in situ NMR to track intermediates (e.g., bromination efficiency at positions 3 and 6) .
- Temperature Control : Maintain low temperatures (0–5°C) during bromination to minimize side reactions .
- Purification : Employ column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) to isolate the final product .
Advanced Research Questions
Q. How do crystal packing and hydrogen bonding influence the compound’s reactivity?
X-ray crystallography reveals:
- Inversion Dimers : Centrosymmetric dimers linked by N–H⋯O hydrogen bonds (R₂²(12) motifs) stabilize the solid-state structure .
- π-π Stacking : Interactions between pyrazolo[3,4-b]pyridine rings may affect solubility and catalytic activity .
- Conformational Flexibility : The tetrahydro-2H-pyran group’s puckering can alter steric hindrance in reactions .
Q. What is the impact of bromine substitution at positions 3 and 6 on biological activity?
Bromine atoms enhance:
- Electrophilicity : Facilitates covalent binding to cysteine residues in enzymes (e.g., kinase inhibition) .
- Lipophilicity : Improves membrane permeability, as seen in pyrazolo[3,4-b]pyridine-based inhibitors of alkaline phosphatase (h-TNAP) .
- Steric Effects : Bulkier substituents at position 6 may reduce off-target interactions .
Q. What enantioselective synthesis strategies apply to pyrazolo[3,4-b]pyridine derivatives?
Q. How can computational methods predict biological target interactions?
- Docking Studies : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- MD Simulations : Assess binding stability over 100+ ns trajectories (e.g., glycoprotein inhibitors) .
- 3D-QSAR : Correlate substituent electronic properties (e.g., bromine’s σ-value) with inhibitory potency .
Q. What challenges arise in analyzing reaction intermediates during synthesis?
- Intermediate Instability : Brominated intermediates may decompose under ambient light; use amber glassware .
- Spectroscopic Overlap : Similar NMR shifts for pyran and pyrazole protons require advanced techniques like 2D-COSY .
- Mass Spectrometry Artifacts : Fragmentation patterns (e.g., loss of Br•) must be carefully interpreted .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
